ETHYL 5-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
Overview
Description
Ethyl 5-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}-1-phenyl-1H-pyrazole-4-carboxylate: is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, a pyrimidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}-1-phenyl-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the condensation of a β-dicarbonyl compound with an amine to form the pyrimidine ring . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields . This method allows for the efficient synthesis of the compound under controlled conditions, ensuring high purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antibacterial, and anticancer activities . Researchers are investigating its efficacy and safety in various preclinical models.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of ethyl 5-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate: This compound shares a similar core structure but differs in the functional groups attached to the pyrazole ring.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another compound with a pyrimidine ring, but with different substituents and a different overall structure.
Uniqueness: Ethyl 5-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its combination of a pyrazole ring, a pyrimidine ring, and an ester functional group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
ethyl 5-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1-phenylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-4-28-19(27)16-11-21-25(15-8-6-5-7-9-15)18(16)24-17(26)12-29-20-22-13(2)10-14(3)23-20/h5-11H,4,12H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISMIMIZONJXOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CSC3=NC(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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